Longithorone C
Description
Properties
Molecular Formula |
C21H26O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(3Z,7E,11Z)-3,7,11-trimethylbicyclo[12.2.2]octadeca-1(16),3,7,11,14(18)-pentaene-15,17-dione |
InChI |
InChI=1S/C21H26O2/c1-15-6-4-8-16(2)10-11-18-13-21(23)19(14-20(18)22)12-17(3)9-5-7-15/h6,9-10,13-14H,4-5,7-8,11-12H2,1-3H3/b15-6+,16-10-,17-9- |
InChI Key |
XRJHEOJYSXFNPW-APPWIHITSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C\CC2=CC(=O)C(=CC2=O)C/C(=C\CC1)/C)/C |
Canonical SMILES |
CC1=CCCC(=CCC2=CC(=O)C(=CC2=O)CC(=CCC1)C)C |
Synonyms |
longithorone C |
Origin of Product |
United States |
Scientific Research Applications
Chemical Structure and Synthesis
Longithorone C is characterized by a complex macrocyclic structure that includes farnesylated quinone moieties. The synthesis of this compound has been achieved through various methods, including ring-closing metathesis, which allows for the formation of its rigid carbon skeleton efficiently . This synthetic approach not only highlights the compound's structural uniqueness but also opens avenues for further chemical modifications and studies.
Biological Activities
-
Antitumor Activity :
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Studies indicate that it exhibits potent antiproliferative activity against human tumor cells, including those from breast and colon cancers. For instance, it has been shown to inhibit the growth of L1210 murine leukemia cells with an IC50 value indicating effective cytotoxicity . -
Mechanism of Action :
The mechanism by which this compound exerts its antitumor effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Research suggests that compounds with similar structures often interfere with cellular signaling pathways critical for tumor growth, although specific pathways for this compound remain to be fully elucidated . -
Antioxidant Properties :
The antioxidant potential of this compound may contribute to its therapeutic effects. Compounds derived from marine sources often exhibit antioxidant activities that can protect cells from oxidative stress, which is a contributing factor in cancer progression and other diseases .
Pharmacological Implications
The unique properties of this compound make it a candidate for further pharmacological exploration:
- Drug Development : Given its biological activities, there is potential for this compound to be developed into a therapeutic agent for cancer treatment. Its structural characteristics may allow for modifications that enhance efficacy and reduce toxicity.
- Natural Product Chemistry : The study of this compound contributes to the broader field of natural product chemistry, where researchers aim to isolate and characterize bioactive compounds from marine organisms. This field is essential for discovering new drugs and understanding their mechanisms .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and properties of this compound compared to related compounds:
| Compound | Source | Antitumor Activity (IC50) | Mechanism of Action |
|---|---|---|---|
| This compound | Aplidium longithorax | Effective against L1210 cells | Induces apoptosis |
| Glabruquinone A | Aplidium glabrum | 7.3 µM against JB6 P + Cl 41 | Increases p53 activity |
| Rossinone B | Aplidium fuegiense | 1.6 µM against SH-SY5Y | Modulates cell signaling |
Case Studies
Several case studies have explored the applications of this compound in laboratory settings:
- In Vitro Studies : Research has shown that this compound effectively inhibits the proliferation of various human cancer cell lines in vitro, suggesting its potential as a lead compound in cancer therapy .
- Synthetic Approaches : The development of synthetic routes to produce this compound has been documented, demonstrating its accessibility for further research and development in medicinal chemistry .
Preparation Methods
Quadrupolar Auxiliary-Enabled Macrocyclization
A landmark study by Zakarian et al. (2008) demonstrated the effectiveness of fluorinated benzyl ester auxiliaries in facilitating the critical macrocyclization step. The protocol involves:
-
Esterification of 2,5-diiodobenzoic acid with 2-iodopropanol to form intermediate 9
-
Suzuki-Miyaura coupling to establish the biphenyl precursor
-
Macrocyclization using 2,3,4,5,6-pentafluorobenzyl (PFB) or 3,5-bis(trifluoromethyl)benzyl (BTFMB) esters
The quadrupolar interactions between the electron-deficient aromatic auxiliaries and the π-electron-rich paracyclophane precursor enable a pre-organization effect, reducing the entropic penalty of macrocycle formation. This method achieved a 58% yield for the 17-membered paracyclophane core under optimized conditions (Table 1).
Table 1. Comparative Macrocyclization Yields with Different Auxiliaries
| Auxiliary | Reaction Conditions | Yield (%) | Ring Size |
|---|---|---|---|
| PFB ester | Pd(OAc)₂, PPh₃, K₂CO₃ | 58 | 17-member |
| BTFMB ester | Pd(OAc)₂, XPhos, Cs₂CO₃ | 42 | 17-member |
| Non-fluorinated | Standard conditions | <5 | - |
Ene-Yne Metathesis Approach
Building on biosynthetic proposals for related longithorones, Collins and collaborators developed a ring-closing ene-yne metathesis strategy. This method:
-
Utilizes Grubbs II catalyst (3 mol%) in dichloromethane at 40°C
-
Generates 1,3-disubstituted dienes as key intermediates
-
Requires careful control of steric hindrance to prevent oligomerization
While originally applied to Longithorone A, this approach informed later synthetic efforts for this compound by demonstrating the feasibility of metathesis-based macrocyclization in similar systems.
Stereochemical Control in Atropisomer Synthesis
The paracyclophane architecture introduces axial chirality through restricted rotation about the biaryl axis. This compound exists as a single atropisomer in nature, necessitating precise stereochemical control during synthesis.
Dynamic Kinetic Resolution
Zakarian's group achieved atropselective synthesis using:
-
Chiral phosphoric acid catalysts (10 mol%)
-
Toluene solvent at -20°C
-
84% enantiomeric excess (ee) for the desired ( P )-configured isomer
The mechanism involves simultaneous control of axial chirality during the macrocyclization step through non-covalent interactions between the catalyst and quadrupolar auxiliary.
Removable Stereogenic Centers
An alternative strategy employed protected benzylic alcohols as temporary chiral auxiliaries:
-
Enantioselective vinylzinc addition to benzaldehydes (92% ee)
-
Macrocyclization with stereochemical guidance from the alcohol substituents
-
Subsequent oxidation to remove stereogenic centers while preserving axial chirality
This approach successfully transferred point chirality to axial chirality with 85% fidelity in model systems.
Carbon Skeleton Assembly and Functionalization
The tricyclic framework of this compound requires sequential construction of aromatic and terpenoid components.
Farnesyl Quinone Precursor Installation
Key steps include:
-
Prenylation of hydroquinone derivatives using farnesyl bromide
-
Oxidative cyclization with MnO₂ to form the chromenol system
-
Protection-deprotection sequence (TBS, TIPS ethers) for orthogonal functional group manipulation
Notably, longithorol C (44 ) was identified as a potential biosynthetic precursor that undergoes intramolecular cyclization and dehydration to form the characteristic chromenol moiety.
Late-Stage Functionalization Challenges
Post-cyclization modifications present unique difficulties:
-
C-H activation at bridgehead positions requires specialized catalysts (Pd-NHC complexes)
-
Oxidation state modulation must balance quinone stability with reactivity
-
Solvent effects critically influence product distribution (Table 2)
Table 2. Solvent Effects on Late-Stage Oxidations
| Solvent | Oxidant | Quinone Yield (%) | Side Products |
|---|---|---|---|
| DCM | Ag(II) dipic | 68 | Furan (12%) |
| MeCN/H₂O | PhIO | 82 | None |
| THF | MnO₂ | 45 | Overoxidized |
Purification and Stability Considerations
The inherent instability of this compound derivatives necessitates specialized handling protocols:
Acetylation Stabilization
Due to rapid decomposition of free hydroquinones:
Chromatographic Challenges
-
Normal phase silica causes partial decomposition (15-20% loss)
-
Sephadex LH-20 with acetone/hexane (3:7) provides optimal resolution
-
Recycling HPLC (ODS-AQ, 10 μm) essential for atropisomer separation
Comparative Analysis with Related Longithorones
Understanding this compound synthesis requires contextualization within the broader family:
Table 3. Synthetic Approaches Across Longithorones
Q & A
Q. What are the key methodological challenges in isolating Longithorone C from marine organisms, and how can researchers optimize yield?
Q. How can researchers design experiments to validate this compound’s bioactivity against cancer cell lines?
Begin with in vitro assays (e.g., MTT or apoptosis assays) using diverse cell lines (e.g., HeLa, MCF-7) to establish dose-response curves. Include positive controls (e.g., doxorubicin) and validate results via triplicate runs with statistical analysis (ANOVA, p < 0.05). Address false positives by testing cytotoxicity in non-cancerous cells (e.g., HEK293) . For mechanistic insights, pair with RNA-seq to identify pathways affected .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported IC₅₀ values of this compound across studies?
Discrepancies in IC₅₀ values may arise from variations in assay protocols (e.g., incubation time, cell passage number) or compound purity. To address this:
Q. What strategies are effective for elucidating this compound’s structure-activity relationship (SAR) in drug design?
Q. How can multi-omics approaches enhance understanding of this compound’s mechanism of action?
Integrate transcriptomics, proteomics, and metabolomics to map systemic effects. For instance:
- Transcriptomics : Identify dysregulated genes (e.g., p53, Bcl-2) via RNA-seq .
- Proteomics : Use SILAC labeling to quantify protein expression changes in treated cells .
- Metabolomics : Track ATP/NADH levels via LC-MS to assess metabolic disruption . Cross-validate findings with CRISPR knockouts of candidate targets .
Methodological Guidance
Q. What criteria should guide the selection of in vivo models for this compound toxicity studies?
Prioritize models with metabolic similarity to humans (e.g., zebrafish for hepatotoxicity, murine xenografts for tumor suppression). Monitor pharmacokinetics (Cmax, AUC) and histopathological endpoints. Adhere to ethical guidelines for sample size justification and humane endpoints .
Q. How can researchers ensure robustness in synthesizing this compound analogs?
Follow retrosynthetic planning to identify feasible routes (e.g., Diels-Alder cyclization for macrocycle formation). Use inline spectroscopy (e.g., FTIR, NMR) to monitor intermediate stability. Publish detailed reaction conditions (catalyst loading, solvent purity) to aid replication .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing synergistic effects of this compound in combination therapies?
Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. Report CI values with 95% confidence intervals and validate with isobolograms . For genomic data, use pathway enrichment tools (e.g., DAVID, GSEA) to avoid overinterpretation of false positives .
Q. How should conflicting results in this compound’s pharmacokinetic profiles be addressed in publications?
Disclose all experimental variables (e.g., administration route, formulation) and perform sensitivity analyses. Use platforms like PRIDE or MetaboLights to share raw data for independent validation . Highlight limitations in the discussion section and propose follow-up studies .
Literature & Collaboration
Q. What systematic review protocols are recommended for aggregating fragmented data on this compound?
Follow PRISMA guidelines to screen studies, extract data, and assess bias (e.g., RoB 2.0 tool). Use Covidence for collaborative screening and GRADE for evidence quality assessment . Document search strings (e.g., "this compound" AND "apoptosis") transparently to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
